9-Ethyl-9-azabicyclo[6.1.0]non-4-ene
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Overview
Description
9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is a bicyclic compound featuring a nitrogen atom at the 9th position. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable bicyclic precursor under controlled temperature and pressure conditions. The reaction may require catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-9-azabicyclo[6.1.0]non-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
9-Ethyl-9-azabicyclo[6.1.0]non-4-ene finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Ethyl-9-azabicyclo[6.1.0]non-4-ene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
9-Oxabicyclo[6.1.0]non-4-ene: A bicyclic compound with an oxygen atom at the 9th position.
Ethyl (1R,8S,9r)-bicyclo[6.1.0]non-4-ene-9-carboxylate: A similar bicyclic compound with a carboxylate group.
Uniqueness
9-Ethyl-9-azabicyclo[6.1.0]non-4-ene is unique due to the presence of a nitrogen atom at the 9th position, which imparts distinct chemical and biological properties compared to its oxygen or carboxylate-containing counterparts .
Properties
CAS No. |
64776-23-4 |
---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
9-ethyl-9-azabicyclo[6.1.0]non-4-ene |
InChI |
InChI=1S/C10H17N/c1-2-11-9-7-5-3-4-6-8-10(9)11/h3-4,9-10H,2,5-8H2,1H3 |
InChI Key |
DYBFUZKUWUASRS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2C1CCC=CCC2 |
Origin of Product |
United States |
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